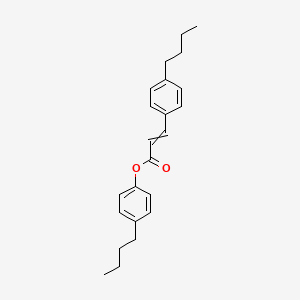
Morpholine, 4-mercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-mercapto- is an organic compound that features a morpholine ring substituted with a mercapto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine, 4-mercapto- can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur-containing reagents. For example, the reaction of morpholine with carbon disulfide in the presence of a base such as potassium hydroxide can yield morpholine, 4-mercapto-.
Industrial Production Methods
Industrial production of morpholine, 4-mercapto- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: Reduction reactions can convert the mercapto group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Morpholine, 4-mercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including corrosion inhibitors and surfactants.
Mechanism of Action
The mechanism of action of morpholine, 4-mercapto- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound without the mercapto group, used in various industrial applications.
Thiazoles: Compounds containing a sulfur and nitrogen atom in a five-membered ring, known for their diverse biological activities.
Triazoles: Compounds with a three-nitrogen atom ring, used in pharmaceuticals and agrochemicals.
Uniqueness
Morpholine, 4-mercapto- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
51973-17-2 |
|---|---|
Molecular Formula |
C4H9NOS |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
4-sulfanylmorpholine |
InChI |
InChI=1S/C4H9NOS/c7-5-1-3-6-4-2-5/h7H,1-4H2 |
InChI Key |
PAZJFXNRVLDLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)



![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)



![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)



